molecular formula C22H27N3O2 B11378703 1-[3-(4-methylphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[3-(4-methylphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11378703
M. Wt: 365.5 g/mol
InChI Key: VPMBRSAMDBOCLH-UHFFFAOYSA-N
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Description

1-[3-(4-methylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, a morpholine moiety, and a 4-methylphenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-methylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the 4-Methylphenoxypropyl Group: This step involves the reaction of the benzodiazole intermediate with 4-methylphenoxypropyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Morpholine Moiety: The final step includes the reaction of the intermediate with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-methylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the phenoxy group using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of benzodiazole oxides.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole compounds.

Scientific Research Applications

1-[3-(4-methylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-methylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-chlorophenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
  • 1-[3-(4-fluorophenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
  • 1-[3-(4-methoxyphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

Uniqueness

1-[3-(4-methylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

4-[[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C22H27N3O2/c1-18-7-9-19(10-8-18)27-14-4-11-25-21-6-3-2-5-20(21)23-22(25)17-24-12-15-26-16-13-24/h2-3,5-10H,4,11-17H2,1H3

InChI Key

VPMBRSAMDBOCLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4

Origin of Product

United States

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